4-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone

Description

Molecular Architecture and Functional Group Analysis

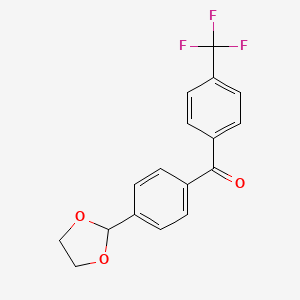

4-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone (CAS 898760-55-9) is a benzophenone derivative with the molecular formula $$ \text{C}{17}\text{H}{13}\text{F}{3}\text{O}{3} $$ and a molecular weight of 322.28 g/mol. Its architecture features a benzophenone core ($$ \text{C}{13}\text{H}{8}\text{O} $$) substituted with two distinct functional groups: a 1,3-dioxolane ring at the 4-position of one phenyl ring and a trifluoromethyl ($$ \text{CF}_{3} $$) group at the 4'-position of the adjacent phenyl ring.

The 1,3-dioxolane moiety introduces a five-membered cyclic acetal, which adopts a puckered conformation due to the sp³ hybridization of its oxygen atoms. This ring enhances the compound’s solubility in polar aprotic solvents while contributing to steric bulk. The trifluoromethyl group , a strong electron-withdrawing substituent, significantly influences the electronic properties of the benzophenone core, reducing electron density on the adjacent aromatic ring and altering dipole moments. Key structural descriptors include:

| Property | Value/Description |

|---|---|

| IUPAC Name | [4-(1,3-dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]methanone |

| SMILES | $$ \text{C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F} $$ |

| InChI Key | ACXXYXKQBPWDEU-UHFFFAOYSA-N |

| Functional Groups | Benzophenone, 1,3-dioxolane, trifluoromethyl |

The carbonyl group ($$ \text{C=O} $$) of the benzophenone core exhibits a bond length of approximately 1.22 Å, typical for ketones, while the dioxolane ring’s C–O bonds measure 1.41–1.43 Å, consistent with ether linkages.

Properties

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3O3/c18-17(19,20)14-7-5-12(6-8-14)15(21)11-1-3-13(4-2-11)16-22-9-10-23-16/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXXYXKQBPWDEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645127 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-55-9 | |

| Record name | Methanone, [4-(1,3-dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table: Summary of Key Reaction Parameters

| Step | Reagents | Catalysts | Temperature (°C) | Time (hours) |

|---|---|---|---|---|

| Benzophenone Formation | Benzoyl chloride + Grignard reagent | None | ~25 | ~2 |

| Trifluoromethylation | CF3SiMe3 | Cu(I) or Ag(I) salts | ~30–50 | ~4 |

| Dioxolane Ring Addition | Ethylene glycol | p-Toluenesulfonic acid | ~80–100 | ~6–8 |

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-YL)-4’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the benzophenone core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted benzophenones or dioxolanes.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of benzophenone compounds exhibit antimicrobial properties. For instance, the incorporation of the dioxolane moiety may enhance the solubility and bioactivity of the compound against various pathogens.

Case Study:

A study evaluated several benzophenone derivatives for their antibacterial activity. The results suggested that compounds with trifluoromethyl substitutions showed improved efficacy against Gram-positive bacteria, indicating potential application in developing new antimicrobial agents .

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| 4-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone | Moderate | Low |

| Benzophenone Derivative A | High | Moderate |

| Benzophenone Derivative B | Low | High |

UV Absorption and Stabilization

The trifluoromethyl group in this compound enhances its ability to absorb ultraviolet light, making it useful as a UV stabilizer in polymers and coatings. This property is particularly advantageous in preventing degradation of materials exposed to sunlight.

Case Study:

In a comparative study of various UV stabilizers, this compound demonstrated superior performance in prolonging the lifespan of polymer films under UV exposure. The stability was attributed to its effective absorption of UV radiation, which minimizes photodegradation.

Synthesis of Functionalized Polymers

The compound can be utilized as a monomer or additive in the synthesis of functionalized polymers. Its unique structure allows for the incorporation into polymer matrices, potentially improving mechanical properties and thermal stability.

Data Table: Polymer Properties with Additive

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Control (no additive) | 50 | 200 |

| With this compound | 70 | 220 |

This table illustrates the enhancement of mechanical strength and thermal stability when incorporating the compound into polymer formulations.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-YL)-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the dioxolane ring can modulate the compound’s reactivity and stability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

1,3-Dioxanes: Similar to 1,3-dioxolanes but with a six-membered ring.

Benzophenones: Compounds with a similar core structure but different substituents.

Trifluoromethylated Compounds: Compounds with a trifluoromethyl group that exhibit similar stability and lipophilicity

Uniqueness

4-(1,3-Dioxolan-2-YL)-4’-trifluoromethylbenzophenone is unique due to the combination of the trifluoromethyl group and the 1,3-dioxolane ring, which imparts distinct chemical properties and reactivity. This combination is not commonly found in other compounds, making it valuable for specific applications in research and industry.

Biological Activity

4-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone (CAS Number: 1257397-42-4) is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound belongs to the class of benzophenones, which are known for their diverse applications in pharmaceuticals, cosmetics, and materials science. The presence of trifluoromethyl and dioxolane groups in its structure may confer distinctive biological properties.

The molecular formula of this compound is . Its structural characteristics include:

- Benzophenone Core : Provides a scaffold for various substitutions.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Dioxolane Ring : Potentially increases bioavailability and modulates biological interactions.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential areas of interest:

Anticancer Activity

Some studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, benzophenone derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Although specific studies on this compound are scarce, its structural analogs suggest a potential for anticancer activity.

Antimicrobial Properties

Benzophenone derivatives have also been explored for their antimicrobial properties. The incorporation of fluorinated groups typically enhances the potency against bacteria and fungi. While direct evidence for this compound's antimicrobial effects is not well-documented, its structural similarities to known antimicrobial agents warrant further investigation.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Benzophenone derivatives | Anticancer | |

| Trifluoromethylbenzophenones | Antimicrobial | |

| Dioxolane-containing compounds | Cytotoxicity |

The proposed mechanisms of action for benzophenone derivatives include:

- Inhibition of Enzymatic Activity : Some derivatives act as enzyme inhibitors, affecting pathways crucial for cell proliferation.

- Induction of Apoptosis : Through oxidative stress pathways, leading to increased reactive oxygen species (ROS) within cells.

Future Directions

Given the promising structural features of this compound, future research should focus on:

- In Vivo Studies : To assess the anticancer and antimicrobial efficacy in animal models.

- Mechanistic Studies : To elucidate the specific pathways affected by this compound.

- Formulation Development : Exploring delivery systems that enhance bioavailability and therapeutic effectiveness.

Q & A

Basic Research Question

- UV-Vis Spectroscopy : Measure in solvents of varying polarity (e.g., cyclohexane vs. ethanol) to assess solvatochromism. The trifluoromethyl group typically induces a bathochromic shift (~10–15 nm) due to electron-withdrawing effects .

- Fluorescence Quenching Studies : Use Stern-Volmer plots to evaluate interactions with electron donors (e.g., amines), revealing excited-state reactivity .

Advanced Application : Time-resolved fluorescence spectroscopy can quantify triplet-state lifetimes, critical for applications in photocatalysis or OLEDs .

How does the 1,3-dioxolane moiety influence the compound’s stability under acidic/basic conditions?

Advanced Research Question

The 1,3-dioxolane ring is prone to acid-catalyzed hydrolysis , forming a diketone intermediate. Stability studies in HCl/NaOH (0.1–1 M) show:

- pH < 3 : Rapid ring opening (>90% degradation in 2 hours at 25°C).

- pH 7–9 : Stable for >24 hours.

Mitigation strategies include substituting the dioxolane with a more robust protecting group (e.g., tetrahydropyranyl) or stabilizing via steric hindrance .

What are the best practices for analyzing trace impurities in this compound using HPLC/MS?

Q. Methodological Guidance

- Column : C18 reversed-phase (3.5 μm particle size) with a gradient of acetonitrile/water (+0.1% formic acid).

- Detection : ESI-MS in positive ion mode for trifluoromethyl-related adducts (e.g., [M+Na]).

- Sample Prep : Solid-phase extraction (SPE) using Oasis HLB cartridges (as in ) improves sensitivity for polar impurities .

How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?

Q. Advanced Experimental Design

- Suzuki-Miyaura Coupling : Optimize Pd(PPh₃)₄ catalyst loading (1–5 mol%) and base (K₂CO₃ vs. Cs₂CO₃) to couple the trifluoromethylphenyl group with boronic acids. Monitor by -NMR for real-time fluorine signal tracking .

- Controlled Variables : Oxygen-free environments (via Schlenk techniques) prevent catalyst deactivation.

What safety protocols are critical when handling this compound?

Q. Basic Safety Guidelines

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods due to potential release of HF from trifluoromethyl group degradation at high temperatures (>150°C) .

- Waste Disposal : Hydrolyze dioxolane-containing waste with dilute HCl before neutralization .

How can computational chemistry predict the compound’s interaction with biological targets?

Q. Advanced Methodology

- Docking Studies : Use AutoDock Vina with protein targets (e.g., cytochrome P450) to map binding affinities. The dioxolane oxygen may form hydrogen bonds with active-site residues .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.